molecular formula C14H18O6 B8386595 Diethyl (m-methoxyphenoxy)malonate

Diethyl (m-methoxyphenoxy)malonate

Cat. No.: B8386595
M. Wt: 282.29 g/mol
InChI Key: BHXCZZVCSWSJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (m-methoxyphenoxy)malonate is a malonate ester derivative featuring a central methylene group substituted with a meta-methoxyphenoxy moiety. Its structure comprises two ethyl ester groups and a phenoxy ring with a methoxy (-OCH₃) group at the meta position (carbon 3 of the benzene ring). This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks (e.g., quinolones, indoles) and fine chemicals . Its reactivity stems from the active methylene group, which participates in nucleophilic additions, condensations, and cycloadditions.

Properties

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

diethyl 2-(3-methoxyphenoxy)propanedioate

InChI

InChI=1S/C14H18O6/c1-4-18-13(15)12(14(16)19-5-2)20-11-8-6-7-10(9-11)17-3/h6-9,12H,4-5H2,1-3H3

InChI Key

BHXCZZVCSWSJJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=CC(=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Diethyl (m-methoxyphenoxy)malonate and related malonate derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Position Ester Groups Key Properties/Applications References
This compound C₁₄H₁₈O₆ 294.29 meta-methoxyphenoxy Diethyl Intermediate in drug synthesis; moderate acidity
Dimethyl (2-methoxyphenoxy)malonate C₁₂H₁₄O₆ 254.24 ortho-methoxyphenoxy Dimethyl Lower solubility; research chemical
Diethyl malonate (DEM) C₇H₁₂O₄ 160.17 None Diethyl High pKa (16.3); versatile synthon
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate C₁₄H₁₇NO₇ 311.29 ortho-methoxy, para-nitro Diethyl Enhanced acidity (electron-withdrawing nitro group)

Reactivity and Acidity

  • Electronic Effects: The meta-methoxy group in this compound exerts an electron-donating resonance effect, slightly reducing the acidity of the methylene protons compared to DEM (pKa ~16.3). However, this effect is less pronounced than in para-substituted analogs due to positional steric and electronic differences . Derivatives with electron-withdrawing groups (e.g., nitro in Diethyl 2-(2-methoxy-4-nitrophenyl)malonate) exhibit higher acidity, facilitating deprotonation and nucleophilic reactions .
  • Synthetic Utility: this compound can undergo copper-catalyzed arylations (e.g., coupling with aryl iodides) to generate α-aryl malonates, a reaction optimized for functional group compatibility . In contrast, DEM’s high pKa limits its use in one-pot reactions requiring deprotonation, as seen in template-assisted membrane synthesis .

Physical Properties

  • Solubility and Stability: The diethyl ester group enhances lipophilicity compared to dimethyl analogs (e.g., Dimethyl (2-methoxyphenoxy)malonate), improving solubility in organic solvents .
  • Thermal Behavior :
    DEM derivatives typically exhibit lower boiling points than nitro- or halogen-substituted malonates due to reduced molecular weight and polarity .

Research Findings and Trends

  • Steric vs. Electronic Effects :
    Substituent position (ortho vs. meta) significantly impacts reactivity. For example, ortho-methoxy groups introduce steric hindrance, slowing reactions like ester hydrolysis or cycloadditions compared to meta isomers .

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